molecular formula C18H11N5OS2 B2774519 N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1788678-22-7

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2774519
CAS No.: 1788678-22-7
M. Wt: 377.44
InChI Key: JNULUGBIJDHHDF-UHFFFAOYSA-N
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Description

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly its antimycobacterial properties . The structure of this compound includes an imidazo[2,1-b]thiazole moiety, which is a fused heterocyclic ring system, and a benzo[c][1,2,5]thiadiazole moiety, which is another fused ring system containing nitrogen and sulfur atoms.

Mechanism of Action

Target of Action

The primary target of this compound is Pantothenate synthetase of Mycobacterium tuberculosis . Pantothenate synthetase is a key enzyme in the biosynthesis of coenzyme A, a vital cofactor and acyl carrier in cells. The inhibition of this enzyme can lead to the disruption of several essential metabolic processes in the bacteria, making it a promising target for antimycobacterial agents .

Mode of Action

The compound interacts with its target, Pantothenate synthetase, by binding to the active site of the enzyme . This binding inhibits the normal function of the enzyme, disrupting the synthesis of coenzyme A. The exact nature of this interaction and the resulting changes in the enzyme’s activity are still under investigation .

Biochemical Pathways

The inhibition of Pantothenate synthetase affects the biosynthesis of coenzyme A. Coenzyme A is involved in various biochemical pathways, including the citric acid cycle and the synthesis and oxidation of fatty acids. By inhibiting the production of coenzyme A, the compound disrupts these pathways, leading to a decrease in energy production and other downstream effects .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties have been predicted using in silico ADMET tools . These predictions suggest that the compound has suitable properties for further biological evaluations. Detailed studies on the compound’s pharmacokinetics, including its bioavailability, are still needed .

Result of Action

The compound has shown significant in vitro antitubercular activity. For instance, one derivative of the compound displayed IC90 of 7.05 μM and IC50 of 2.32 μM against Mycobacterium tuberculosis H37Ra . Furthermore, no acute cellular toxicity was observed towards the MRC-5 lung fibroblast cell line .

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide are largely derived from its interactions with various biomolecules. The compound has been found to interact with enzymes and proteins, contributing to its biochemical activity

Cellular Effects

The cellular effects of this compound are complex and multifaceted. The compound has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level. This includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Chemical Reactions Analysis

Types of Reactions

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or alcohols .

Scientific Research Applications

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is unique due to its dual heterocyclic structure, which imparts a combination of biological and electronic properties. This makes it a versatile compound for various applications in medicinal chemistry and materials science .

Properties

IUPAC Name

N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11N5OS2/c24-17(11-5-6-14-15(9-11)22-26-21-14)19-13-4-2-1-3-12(13)16-10-23-7-8-25-18(23)20-16/h1-10H,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNULUGBIJDHHDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN3C=CSC3=N2)NC(=O)C4=CC5=NSN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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